N~1~-((1E)-{2-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)-1H-tetrazole-1,5-diamine
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Overview
Description
1-[[2-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-5-tetrazolamine is a dichlorobenzene.
Scientific Research Applications
Synthesis and Material Applications
- Tetrazole derivatives, similar in structure to the specified compound, are used in the synthesis of novel liquid crystals. These crystals exhibit mesogenic behavior characterized by nematic and smectic mesophases, showing potential for use in advanced materials and display technologies (Tariq et al., 2013).
Catalytic Activity in Multicomponent Reactions
- Related tetrazole compounds demonstrate catalytic activity in multicomponent reactions, such as producing bis(pyrazolol)s and benzoxanthen-11-ones. This suggests their potential as catalysts in organic synthesis and pharmaceutical applications (Zare et al., 2017).
Hydrogen Bonding and Proton Acceptance
- Studies on similar tetrazole structures reveal insights into hydrogen bonding capabilities and proton acceptance, highlighting their potential in developing new compounds with specific interaction characteristics (Oparina & Trifonov, 2013).
Antibacterial and Antifungal Applications
- Some tetrazole derivatives show significant antibacterial and antifungal activities. This indicates potential use in developing new antimicrobial agents (Kushwaha & Sharma, 2022).
Polyimide Synthesis
- Tetrazole derivatives can contribute to the synthesis of soluble and thermally stable polyimides, useful in various industrial applications due to their thermal stability and solubility (Ghaemy & Alizadeh, 2009).
properties
Product Name |
N~1~-((1E)-{2-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)-1H-tetrazole-1,5-diamine |
---|---|
Molecular Formula |
C15H12Cl2N6O |
Molecular Weight |
363.2 g/mol |
IUPAC Name |
1-[(E)-[2-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]tetrazol-5-amine |
InChI |
InChI=1S/C15H12Cl2N6O/c16-12-6-5-11(13(17)7-12)9-24-14-4-2-1-3-10(14)8-19-23-15(18)20-21-22-23/h1-8H,9H2,(H2,18,20,22)/b19-8+ |
InChI Key |
QUVAZGORKGQISZ-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NN=N2)N)OCC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NN=N2)N)OCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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